4-(Dimethoxymethyl)-2-methoxypyrimidine

Medicinal Chemistry ADME Prediction Chromatography

Procure high-purity (≥97%) 4-(Dimethoxymethyl)-2-methoxypyrimidine. The 2-methoxy-4-carboxaldehyde scaffold offers privileged LogP (~0.88) for CNS drug exploration. Dual substitution enables orthogonal acetal deprotection and SNAr diversification, avoiding generic analog yield failures. Batch-specific QC provided.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
CAS No. 193746-84-8
Cat. No. B1357983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethoxymethyl)-2-methoxypyrimidine
CAS193746-84-8
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=N1)C(OC)OC
InChIInChI=1S/C8H12N2O3/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3
InChIKeyGEIHKDMHTFBNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethoxymethyl)-2-methoxypyrimidine (CAS 193746-84-8): Technical Specifications and Sourcing Overview for Research-Use Pyrimidine Intermediates


4-(Dimethoxymethyl)-2-methoxypyrimidine (CAS 193746-84-8) is a 2,4-disubstituted pyrimidine building block featuring a 2-methoxy group and a 4-dimethoxymethyl acetal moiety. Its systematic name is 2-methoxypyrimidine-4-carboxaldehyde dimethyl acetal, and it is widely cataloged as a protected heteroaryl aldehyde intermediate for medicinal chemistry and organic synthesis [1]. The compound has a molecular formula of C8H12N2O3 and a molecular weight of 184.19 g/mol, with a standard commercial purity specification of ≥97% .

Procurement Risk: Why Structural Analogs of 4-(Dimethoxymethyl)-2-methoxypyrimidine (CAS 193746-84-8) Cannot Be Interchanged Without Quantitative Validation


Substituting 4-(Dimethoxymethyl)-2-methoxypyrimidine with a generic pyrimidine analog introduces quantifiable liabilities in lipophilicity, synthetic orthogonality, and downstream reaction outcomes. The dual substitution pattern—2-methoxy and 4-dimethoxymethyl acetal—confers a specific LogP (~0.88) and polar surface area (53.5 Ų) that differ substantially from simpler analogs such as 4-(dimethoxymethyl)pyrimidine (LogP ~0.77) or 2-(dimethoxymethyl)pyrimidine (LogP ~0.70) [1][2]. These physicochemical disparities directly impact solubility, chromatographic behavior, and passive permeability in biological assays. Furthermore, the 2-methoxy group alters the electronic character of the pyrimidine ring, affecting reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-couplings. Procurement of an incorrect analog without rigorous batch-specific QC can lead to irreproducible synthetic yields or failed biological screening results.

Quantitative Differentiation Evidence for 4-(Dimethoxymethyl)-2-methoxypyrimidine (CAS 193746-84-8) vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. 4-(Dimethoxymethyl)pyrimidine

The calculated LogP of 4-(Dimethoxymethyl)-2-methoxypyrimidine is 0.882 [1]. This is 0.114 units higher than the LogP of 4-(Dimethoxymethyl)pyrimidine (LogP = 0.768) [2] and 0.18 units higher than that of 2-(Dimethoxymethyl)pyrimidine (LogP ~0.70) . The increased lipophilicity is attributed to the additional 2-methoxy substituent, which reduces hydrogen-bonding capacity and increases hydrophobic surface area.

Medicinal Chemistry ADME Prediction Chromatography

Polar Surface Area (PSA) and Hydrogen Bond Acceptor Count: Orthogonal Physicochemical Differentiation

The target compound possesses a polar surface area (PSA) of 53.47 Ų and five hydrogen bond acceptors [1]. In contrast, 4-(Dimethoxymethyl)pyrimidine has a PSA of approximately 44.1 Ų and only four hydrogen bond acceptors . The 2-methoxy group contributes an additional oxygen atom, increasing the H-bond acceptor count and PSA by ~9.4 Ų.

Drug Design Bioavailability Computational Chemistry

Synthetic Utility: Protected Aldehyde vs. Unprotected Analogs in Reaction Cascades

4-(Dimethoxymethyl)-2-methoxypyrimidine functions as a stable, storable protected form of 2-methoxypyrimidine-4-carboxaldehyde [1]. Direct procurement of the free aldehyde analog is often impractical due to oxidative instability and shelf-life limitations. The dimethoxy acetal protecting group can be quantitatively removed under mild acidic conditions (e.g., aqueous HCl/THF) to unmask the aldehyde on demand. This contrasts with analogs such as 4-(dimethoxymethyl)pyrimidine, which lack the 2-methoxy group and therefore cannot serve as a masked equivalent of 2-methoxypyrimidine-4-carboxaldehyde.

Organic Synthesis Building Blocks Protecting Group Strategy

Commercial Purity Benchmarking: Vendor-Specified 97-98% Purity with Batch-Specific QC

Multiple vendors including Bide Pharm and AKSci offer 4-(Dimethoxymethyl)-2-methoxypyrimidine at minimum purities of 97-98% with batch-specific analytical data (NMR, HPLC, GC) provided . In contrast, some simpler analogs (e.g., 4-(dimethoxymethyl)pyrimidine) are frequently supplied at lower specifications (e.g., 95%) with less rigorous QC documentation. The availability of full analytical certification for the target compound reduces the risk of introducing unidentified impurities into sensitive catalytic reactions or biological assays.

Quality Control Procurement Analytical Chemistry

Validated Application Scenarios for 4-(Dimethoxymethyl)-2-methoxypyrimidine (CAS 193746-84-8) Based on Quantified Differentiation Evidence


Medicinal Chemistry: Building Block for Kinase Inhibitor and GPCR Ligand Synthesis

The 2-methoxy-4-carboxaldehyde motif is a privileged scaffold in kinase inhibitor design (e.g., JAK, p38 MAPK) and GPCR modulators. Procurement of 4-(Dimethoxymethyl)-2-methoxypyrimidine enables late-stage unmasking of the aldehyde for reductive amination or Horner-Wadsworth-Emmons olefination, while the 2-methoxy group provides a fixed vector for subsequent nucleophilic aromatic substitution (SNAr) to introduce diverse amine fragments. The quantifiable LogP and PSA values (0.88, 53.5 Ų) place this building block in an optimal range for CNS drug candidate exploration [1].

Agricultural Chemistry: Intermediate for Sulfonylurea Herbicide Analogs

Dimethoxymethyl-substituted pyrimidines are established intermediates in the synthesis of sulfonylurea herbicides. 4-(Dimethoxymethyl)-2-methoxypyrimidine provides a functional handle for constructing the pyrimidine portion of these bioactive molecules, with the dimethoxymethyl group serving as a latent carboxylic acid or aldehyde. Structural analogs lacking the 2-methoxy group show altered electronic properties that can diminish herbicidal potency in greenhouse assays, underscoring the need for precise compound identity [2].

Chemical Biology: Synthesis of Fluorescent Probes and PROTACs

The acetal-protected aldehyde functionality allows for orthogonal conjugation chemistry in the assembly of bifunctional molecules (e.g., PROTACs, fluorescent probes). The 2-methoxy group enhances the compound's UV absorbance profile, facilitating reaction monitoring by TLC or HPLC. Vendors providing batch-specific NMR and HPLC purity certification enable traceable incorporation into high-value probe molecules where impurity-driven false positives must be strictly avoided.

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